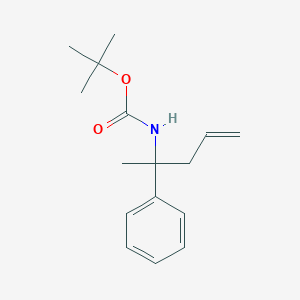

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (2-phenylpent-4-en-2-yl)carbamate” is a chemical compound. It’s a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are used in a wide range of applications, including as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of carbamates like “Tert-butyl (2-phenylpent-4-en-2-yl)carbamate” often involves the reaction of amines with carbon dioxide . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis

Carbamates like “Tert-butyl (2-phenylpent-4-en-2-yl)carbamate” are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications

Crystal Structure Analysis

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate and related compounds have been studied for their crystal structures. The research by Baillargeon et al. (2017) focuses on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. In these structures, molecules are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This study provides insights into the structural aspects of these compounds (Baillargeon et al., 2017).

Organic Synthesis and Transformations

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl (2-phenylpent-4-en-2-yl)carbamate, are valuable in organic synthesis. The work of Guinchard et al. (2005) demonstrates their preparation from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their potential as building blocks in organic synthesis (Guinchard et al., 2005).

Metabolism Studies

In a study related to tert-butyl (2-phenylpent-4-en-2-yl)carbamate, Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects. They found that both the tert.-butyl group and the N-methyl group were hydroxylated, with significant species variation in the yields of different types of oxidation products. This research is crucial for understanding the metabolic pathways and environmental impact of such compounds (Douch & Smith, 1971).

Deprotection in Organic Chemistry

Li et al. (2006) explored the use of aqueous phosphoric acid as an effective reagent for the deprotection of tert-butyl carbamates, including tert-butyl (2-phenylpent-4-en-2-yl)carbamate. This method is mild, environmentally benign, and offers good selectivity in the presence of other acid-sensitive groups. The findings contribute to more efficient and sustainable practices in organic chemistry (Li et al., 2006).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound related to tert-butyl (2-phenylpent-4-en-2-yl)carbamate, was studied by Piovan et al. (2011). They used lipase-catalyzed transesterification reactions, achieving excellent enantioselectivity. This method is significant for obtaining optically pure enantiomers, useful in the development of chiral organoselenanes and organotelluranes (Piovan et al., 2011).

properties

IUPAC Name |

tert-butyl N-(2-phenylpent-4-en-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-6-12-16(5,13-10-8-7-9-11-13)17-14(18)19-15(2,3)4/h6-11H,1,12H2,2-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHBWYZRTPCWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-phenylpent-4-en-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)